molecular formula C25H21BrN2O3S B302427 (2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one

(2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one

カタログ番号 B302427
分子量: 509.4 g/mol
InChIキー: MLIGBCKOBCSVCV-RXVMHUJQSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one is a highly potent and selective inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B). PTP1B is a key regulator of insulin signaling and glucose homeostasis, making this compound a promising candidate for the treatment of type 2 diabetes and other metabolic disorders.

作用機序

(2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one works by inhibiting the activity of (2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one, a key regulator of insulin signaling and glucose homeostasis. (2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one dephosphorylates and inactivates the insulin receptor and other downstream signaling molecules, leading to insulin resistance and impaired glucose uptake. By inhibiting (2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one, (2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one enhances insulin signaling and glucose uptake, leading to improved glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
(2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects in animal studies. These include:
- Improved glucose tolerance and insulin sensitivity
- Reduced body weight and adiposity
- Increased energy expenditure and thermogenesis
- Enhanced lipid metabolism and reduced hepatic steatosis
- Improved endothelial function and reduced inflammation

実験室実験の利点と制限

One of the main advantages of (2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one is its high potency and selectivity for (2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one inhibition. This makes it a valuable tool for studying the role of (2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one in insulin signaling and glucose homeostasis. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in in vivo experiments.

将来の方向性

There are several future directions for (2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one research. These include:
- Optimization of the synthesis method to improve yield and solubility
- Development of more potent and selective (2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one inhibitors based on the structure of (2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one
- Evaluation of the long-term safety and efficacy of (2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one in animal models and humans
- Investigation of the potential therapeutic applications of (2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one in other metabolic disorders, such as obesity and non-alcoholic fatty liver disease
- Exploration of the molecular mechanisms underlying the biochemical and physiological effects of (2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one on insulin signaling and glucose homeostasis.

合成法

The synthesis of (2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one involves the reaction of 2-aminothiazolidin-4-one with benzaldehyde and 5-bromo-2-hydroxy-3-methoxybenzaldehyde in the presence of acetic acid. The resulting product is a yellow crystalline solid with a melting point of 240-242°C.

科学的研究の応用

(2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in type 2 diabetes and other metabolic disorders. In vitro studies have shown that this compound is a highly potent and selective inhibitor of (2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one, which plays a critical role in insulin signaling and glucose homeostasis. Animal studies have demonstrated that (2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one improves glucose tolerance and insulin sensitivity, and reduces body weight and adiposity in obese and diabetic mice.

特性

製品名

(2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one

分子式

C25H21BrN2O3S

分子量

509.4 g/mol

IUPAC名

(5Z)-3-benzyl-2-benzylimino-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H21BrN2O3S/c1-31-21-14-20(26)12-19(23(21)29)13-22-24(30)28(16-18-10-6-3-7-11-18)25(32-22)27-15-17-8-4-2-5-9-17/h2-14,29H,15-16H2,1H3/b22-13-,27-25?

InChIキー

MLIGBCKOBCSVCV-RXVMHUJQSA-N

異性体SMILES

COC1=CC(=CC(=C1O)/C=C\2/C(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4)Br

SMILES

COC1=C(C(=CC(=C1)Br)C=C2C(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4)O

正規SMILES

COC1=CC(=CC(=C1O)C=C2C(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。